An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-fluoropyridine-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-fluoropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoropyridine-2-carboxylic acid is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. The strategic placement of the bromo, fluoro, and carboxylic acid functional groups on the pyridine ring imparts unique electronic and steric properties, making it a valuable synthon for the synthesis of complex molecular architectures. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug design, reaction optimization, and materials development. This guide provides a comprehensive overview of the key physicochemical parameters of 3-Bromo-5-fluoropyridine-2-carboxylic acid, supported by experimental protocols and theoretical considerations.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is the bedrock of its application in research and development. These properties govern its reactivity, solubility, bioavailability, and material characteristics.
Molecular Structure and Identity
The structural attributes of 3-Bromo-5-fluoropyridine-2-carboxylic acid are fundamental to its chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrFNO₂ | [1] |
| Molecular Weight | 220.00 g/mol | [1] |
| CAS Number | 1189513-55-0 | [1][2] |
| Canonical SMILES | C1=C(C(=NC=C1Br)C(=O)O)F | |
| InChI Key | JNOJGNTXRVBLGR-UHFFFAOYSA-N | [1] |
The presence of a bromine atom, a fluorine atom, and a carboxylic acid group on the pyridine ring creates a unique electronic landscape. The electron-withdrawing nature of the halogens and the carboxylic acid group significantly influences the acidity of the molecule and the reactivity of the pyridine ring.
Thermal Properties
Thermal properties are critical for determining the stability, purification methods, and storage conditions of a compound.
| Property | Value | Source |
| Melting Point | 130-133 °C | [1] |
| Form | Solid | [1] |
The relatively high melting point is indicative of strong intermolecular forces in the solid state, likely due to hydrogen bonding between the carboxylic acid moieties and dipole-dipole interactions.
Spectroscopic Profile
Spectroscopic data provides a fingerprint of a molecule, allowing for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3-Bromo-5-fluoropyridine-2-carboxylic acid, both ¹H and ¹³C NMR would provide valuable information.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the adjacent substituents. Protons on carbons adjacent to carbonyl groups typically resonate in the 2-3 ppm range.[3]
-
¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield, typically in the range of 160-180 ppm.[3] Carbons attached to the nitrogen of an amide appear in the 20-65 ppm range.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Bromo-5-fluoropyridine-2-carboxylic acid is expected to exhibit characteristic absorption bands.[4]
-
O-H Stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the O-H stretching vibration in a carboxylic acid dimer due to hydrogen bonding.[5][6]
-
C=O Stretch: A strong, sharp absorption band between 1725 and 1700 cm⁻¹ corresponds to the carbonyl stretching vibration.[6]
-
C-O Stretch: A band in the 1320-1210 cm⁻¹ region is attributed to the C-O stretching vibration.[7]
-
C-F and C-Br Stretches: Absorptions corresponding to the carbon-fluorine and carbon-bromine bonds will also be present in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.00 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed because of the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
-
Fragmentation: A common fragmentation pattern for carboxylic acids involves the loss of the -COOH group (a mass of 45) or the -OH group (a mass of 17).[8] Cleavage of the C-Y bond to form an acylium ion (R-CO⁺) often results in the base peak.[3]
Acidity and Solubility
The acidic nature and solubility of 3-Bromo-5-fluoropyridine-2-carboxylic acid are critical parameters in its application, particularly in biological and pharmaceutical contexts.
pKa: A Measure of Acidity
The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in a solution. The electron-withdrawing effects of the bromine and fluorine atoms are expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa value compared to unsubstituted pyridine-2-carboxylic acid. For comparison, the predicted pKa of the related compound 3-Fluoropyridine-2-carboxylic acid is 2.71.[9]
Solubility Profile
The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. The solubility of 3-Bromo-5-fluoropyridine-2-carboxylic acid will depend on the solvent's polarity.
-
Aqueous Solubility: As a carboxylic acid, it is expected to have limited solubility in water but will be soluble in aqueous base solutions (e.g., NaOH, NaHCO₃) due to the formation of the corresponding carboxylate salt.[10][11]
-
Organic Solubility: It is likely to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Experimental Protocols
The following section outlines standardized protocols for the experimental determination of key physicochemical properties.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
This method relies on the principle that the ionized and non-ionized forms of the molecule have different UV-Vis absorption spectra.[12]
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from approximately 1 to 7.
-
Preparation of Stock Solution: Prepare a stock solution of 3-Bromo-5-fluoropyridine-2-carboxylic acid in a suitable solvent (e.g., methanol).
-
Sample Preparation: For each buffer solution, add a small, constant volume of the stock solution to a cuvette containing the buffer.
-
UV-Vis Measurement: Record the UV-Vis spectrum for each sample at a constant temperature.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the ionized and non-ionized forms is maximal) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.[13]
Protocol 2: Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is a classical and reliable technique for determining the solubility of a compound.[14]
Methodology:
-
Sample Preparation: Add an excess amount of 3-Bromo-5-fluoropyridine-2-carboxylic acid to a known volume of deionized water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the solid to settle or centrifuge the mixture to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Protocol 3: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone technique for assessing the purity of small molecules in the pharmaceutical industry.[16][17]
Methodology:
-
Column Selection: Utilize a C18 reverse-phase column, which is suitable for separating compounds based on hydrophobicity.[18]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Sample Preparation: Dissolve a small amount of 3-Bromo-5-fluoropyridine-2-carboxylic acid in a suitable solvent (e.g., methanol or the mobile phase).
-
Chromatographic Conditions:
-
Flow Rate: Set a typical flow rate (e.g., 1 mL/min).
-
Gradient Elution: Employ a gradient elution program, starting with a higher percentage of the aqueous phase and gradually increasing the percentage of the organic phase to elute compounds with varying polarities.
-
Detection: Use a UV detector set at a wavelength where the compound exhibits strong absorbance.
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[19]
Safety and Handling
3-Bromo-5-fluoropyridine-2-carboxylic acid should be handled with appropriate safety precautions in a well-ventilated area. It is classified as an irritant and may cause skin and serious eye irritation.[20] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
3-Bromo-5-fluoropyridine-2-carboxylic acid is a valuable synthetic intermediate with a unique set of physicochemical properties. Its thermal stability, spectroscopic signature, acidity, and solubility profile are all critical factors that influence its application in research and development. The experimental protocols provided in this guide offer a framework for the reliable determination of these properties, enabling researchers to fully leverage the potential of this versatile molecule.
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